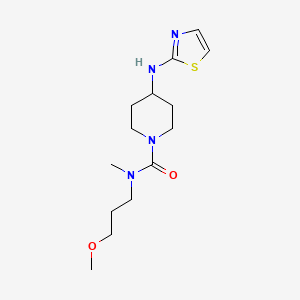![molecular formula C10H10ClN5 B6624681 N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine](/img/structure/B6624681.png)
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine is a chemical compound that has gained attention in scientific research due to its potential for use in medicinal chemistry. It belongs to the class of pyrimidine-based compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine is not fully understood. However, it has been shown to inhibit the activity of certain protein kinases, including JAK2, FLT3, and c-Kit. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine has been shown to have biochemical and physiological effects on cancer cells. It inhibits the activity of certain protein kinases, which leads to the suppression of cell proliferation and induction of apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine is its potential as an inhibitor of protein kinases, which are involved in various cellular processes. This makes it a promising candidate for the development of new anticancer drugs. However, limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the study of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for various types of cancer. Additionally, the study of its mechanism of action and its effects on normal cells could provide valuable insights for the development of new drugs with fewer side effects. Finally, the investigation of its potential as an inhibitor of other protein kinases could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine can be synthesized using various methods. One of the commonly used methods is the reaction between 5-chloropyrimidine-4-carboxylic acid and 6-aminopyridine-3-carbaldehyde in the presence of a catalyst. Another method involves the reaction between 5-chloropyrimidine-4-carbaldehyde and 6-aminopyridine-3-amine in the presence of a reducing agent. Both methods result in the formation of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine as a white solid.
Scientific Research Applications
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine has been studied for its potential use in medicinal chemistry. It has been shown to have activity against certain types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential as an inhibitor of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c11-8-5-13-6-16-10(8)15-4-7-1-2-9(12)14-3-7/h1-3,5-6H,4H2,(H2,12,14)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWGQCPAHIEVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC2=NC=NC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(5-Fluoro-2-methylphenoxy)-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624614.png)
![2-bromo-N-[2-(2-methylpropoxy)ethyl]furan-3-carboxamide](/img/structure/B6624616.png)
![(2S,4S)-4-hydroxy-2-(hydroxymethyl)-N-spiro[5.5]undecan-3-ylpyrrolidine-1-carboxamide](/img/structure/B6624618.png)
![3-bromo-N-[(3-methyltriazol-4-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B6624622.png)

![N-[1-(3-methoxyphenyl)-2-methylpropan-2-yl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6624639.png)
![3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6624645.png)

![Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B6624667.png)
![(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B6624668.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B6624675.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B6624682.png)
![2,5-dimethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furan-3-sulfonamide](/img/structure/B6624685.png)
![1-(3-methylphenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624690.png)